molecular formula C7H14N2O B13836588 2-(Aminomethyl)piperidine-1-carbaldehyde

2-(Aminomethyl)piperidine-1-carbaldehyde

Cat. No.: B13836588
M. Wt: 142.20 g/mol
InChI Key: WVZHEUSKHIXJNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Aminomethyl)piperidine-1-carbaldehyde is a piperidine derivative featuring an aminomethyl group at the 2-position and a carbaldehyde functional group at the 1-position of the piperidine ring. This compound is structurally significant in organic synthesis, particularly as a precursor for pharmaceuticals or ligands in catalysis.

Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

2-(aminomethyl)piperidine-1-carbaldehyde

InChI

InChI=1S/C7H14N2O/c8-5-7-3-1-2-4-9(7)6-10/h6-7H,1-5,8H2

InChI Key

WVZHEUSKHIXJNX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)CN)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)piperidine-1-carbaldehyde can be achieved through several methods. One common approach involves the hydrogenation of pyridinecarbonitriles using a palladium catalyst. This method allows for the selective preparation of piperidylmethylamines, including this compound, by adjusting the amount of acidic additive such as sulfuric acid . The reaction typically occurs under mild conditions (30–50 °C, 6 bar) and achieves high selectivity.

Industrial Production Methods

Industrial production of this compound often involves the catalytic hydrogenation of pyridine derivatives. This process is scalable and efficient, making it suitable for large-scale production. The use of palladium on carbon (Pd/C) as a catalyst is common in industrial settings due to its effectiveness and cost-efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)piperidine-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form primary alcohols.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can react with the aminomethyl group under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Various substituted piperidine derivatives.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)piperidine-1-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients (APIs) that target specific molecular pathways. For example, it can be used to synthesize inhibitors of enzymes such as poly(ADP-ribose) polymerase (PARP), which are involved in DNA repair processes . The compound’s aminomethyl and aldehyde groups allow it to interact with various molecular targets, leading to diverse biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural and functional differences between 2-(Aminomethyl)piperidine-1-carbaldehyde and related compounds:

Compound CAS No. Key Functional Groups Structural Features
2-(Aminomethyl)piperidine 22990-77-8 Aminomethyl, piperidine No carbaldehyde group
This compound Not provided Aminomethyl, carbaldehyde, piperidine Carbaldehyde at 1-position
2-(6-(Azepan-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde 1352494-03-1 Carbaldehyde, azepane, pyridine, piperidine Heterocyclic fusion (pyridine + piperidine)

Key Observations :

  • The absence of a carbaldehyde group in 2-(Aminomethyl)piperidine reduces its reactivity compared to the carbaldehyde derivatives, limiting its utility in aldehyde-specific reactions .

Key Observations :

  • Both compounds are restricted to laboratory use, but 2-(6-(Azepan-1-yl)...carbaldehyde carries stricter handling requirements due to its acute toxicity and corrosive properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.